N-(piperidin-3-ylmethyl)cyclopropanesulfonamide: Structural Profiling, Synthetic Methodologies, and Applications in Targeted Therapeutics
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide: Structural Profiling, Synthetic Methodologies, and Applications in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final active pharmaceutical ingredient (API). N-(piperidin-3-ylmethyl)cyclopropanesulfonamide (CAS: 1803607-87-5 for the hydrochloride salt) has emerged as a highly versatile bifunctional scaffold. By combining a basic, flexible piperidine ring with a metabolically stable cyclopropanesulfonamide moiety, this compound serves as a critical pharmacophore in the development of next-generation epigenetic modulators (such as SUV39H2 inhibitors) and immunomodulators (such as Toll-like receptor antagonists).
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, validated synthetic pathways, and its mechanistic role in biological assays.
Structural & Physicochemical Profiling
The structural architecture of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide (O=S(=O)(NCC1CCCNC1)C2CC2) is defined by two primary functional domains connected by a methylene bridge:
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The Piperidine-3-ylmethyl Domain: The secondary amine of the piperidine ring provides essential basicity (pKa ~9.5), which is crucial for improving aqueous solubility via salt formation (typically as a hydrochloride salt). Unlike rigid 4-substituted analogs, the 3-position substitution introduces a flexible vector, allowing appended pharmacophores to access distinct, off-axis binding pockets within target enzymes.
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The Cyclopropanesulfonamide Domain: Sulfonamides act as classic bioisosteres for amides and carboxylic acids, offering superior metabolic stability against hydrolytic enzymes. The cyclopropyl ring introduces optimal steric bulk—large enough to occupy small hydrophobic pockets without drastically inflating the molecular weight, thereby preserving high Ligand Efficiency (LE).
Table 1: Physicochemical Properties & Drug-Likeness Parameters
| Property | Value | Relevance to Drug Design |
| Molecular Formula | C9H18N2O2S | Low molecular weight allows for extensive downstream elaboration. |
| Molar Mass (Free Base) | 218.32 g/mol | Ensures final APIs remain within Lipinski's Rule of 5 limits. |
| Molar Mass (HCl Salt) | 254.78 g/mol | Enhances aqueous solubility and long-term shelf-stability. |
| Hydrogen Bond Donors | 2 | Facilitates target engagement via the piperidine NH and sulfonamide NH. |
| Hydrogen Bond Acceptors | 4 | Optimal for interacting with structured water networks in active sites. |
| Rotatable Bonds | 4 | Balances conformational flexibility with an acceptable entropic penalty. |
| Topological Polar Surface Area | ~58.6 Ų | Excellent membrane permeability; highly suitable for intracellular targets. |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide requires precise control over protecting group chemistry to prevent unwanted bis-sulfonylation. The standard workflow utilizes a Boc-protected precursor.
Caption: Chemical synthesis workflow for N-(piperidin-3-ylmethyl)cyclopropanesulfonamide HCl.
Experimental Protocol 1: Synthesis of the Hydrochloride Salt
Objective: To synthesize the building block with high purity (>98% by LC-MS) for downstream library generation.
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Sulfonylation: Dissolve tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under a nitrogen atmosphere.
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Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the premature, acid-catalyzed cleavage of the Boc protecting group.
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Electrophile Addition: Dropwise add cyclopropanesulfonyl chloride (1.2 eq). Maintain at 0°C for 30 minutes, then allow the reaction to warm to room temperature (RT) and stir for 4 hours.
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Causality: Initiating the reaction at 0°C controls the exothermic nucleophilic attack, minimizing the formation of bis-sulfonylated impurities.
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Workup: Wash the organic layer with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
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Deprotection: Dissolve the crude intermediate in a solution of 4M HCl in dioxane (10.0 eq). Stir at RT for 2 hours.
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Causality: Dioxane is a polar, aprotic solvent that keeps the HCl gas in solution while stabilizing the transition state. As the Boc group is cleaved, the resulting secondary amine immediately forms a hydrochloride salt, which is insoluble in dioxane.
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Isolation: The product directly precipitates. Filter the solid, wash with cold diethyl ether to remove non-polar impurities, and dry under high vacuum to yield N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride .
Pharmacological Applications & Target Engagement
This building block has been heavily utilized in the patent literature for two primary therapeutic avenues:
A. Epigenetic Modulation: SUV39H2 Inhibition
SUV39H2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic mark leads to heterochromatin condensation and the subsequent silencing of tumor suppressor genes, driving cancer cell proliferation. Bicyclic derivatives incorporating the N-(piperidin-3-ylmethyl)cyclopropanesulfonamide moiety have been patented as potent SUV39H2 inhibitors . The sulfonamide group acts as a critical hydrogen bond network anchor within the S-adenosylmethionine (SAM) binding pocket, while the piperidine linker projects the core heterocycle deep into the active site.
Caption: SUV39H2 epigenetic signaling pathway and targeted inhibition mechanism.
B. Immunomodulation: TLR7/8/9 Antagonism
The scaffold is also featured in[1,2,4]triazolo[1,5-a]pyridinyl substituted indole compounds targeting Toll-like receptors (TLR7, 8, and 9) . In this context, the basicity of the piperidine ring is leveraged to ensure endosomal accumulation, as TLR7/8/9 are localized in the acidic endosomes of immune cells.
Experimental Protocol: Self-Validating Biological Assay
To validate the efficacy of APIs derived from this building block, a robust biochemical assay is required.
Experimental Protocol 2: In Vitro SUV39H2 Methyltransferase Inhibition Assay
Objective: To determine the IC50 of synthesized derivatives using a radiometric FlashPlate assay.
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Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA).
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Causality: Tween-20 and BSA are critical to prevent the non-specific adsorption of the highly basic histone peptides and the recombinant enzyme to the plastic well surfaces. DTT is essential to maintain the active site cysteines of SUV39H2 in a reduced state, preventing oxidative inactivation.
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Pre-incubation: In a 384-well plate, incubate recombinant SUV39H2 enzyme with varying concentrations of the inhibitor (derived from the building block) in Assay Buffer for 15 minutes at RT.
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Reaction Initiation: Initiate the reaction by adding S-adenosyl-L-[methyl-3H]methionine (³H-SAM) and a biotinylated histone H3 peptide (residues 1-21). Incubate at 30°C for 60 minutes.
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Reaction Termination & Capture: Stop the reaction by adding an excess of unlabeled SAM. Transfer the mixture to a streptavidin-coated FlashPlate.
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Causality: The Biotin-Streptavidin capture provides a self-validating washing step. Only the methylated peptide bound to the plate is quantified, eliminating background noise from free ³H-SAM.
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Quantification: Wash the plate three times with PBS. Measure the beta emission using a microplate scintillation counter. Calculate the IC50 using a 4-parameter logistic curve fit.
Conclusion & Future Outlook
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is far more than a simple chemical reagent; it is a rationally designed pharmacophore that addresses specific PK/PD challenges in modern drug discovery. Its dual capacity to enhance aqueous solubility via its piperidine ring, while providing target-specific hydrogen bonding via its sulfonamide moiety, makes it an indispensable tool for researchers developing targeted therapies against epigenetic and immunological targets.
References
- Source: Google Patents (US10508109B2)
- Source: Google Patents (WO2017058503A1)
- Source: Google Patents (WO2018005586A1)
